molecular formula C7H10ClN5O2 B14731313 Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)hydrazinecarboxylate CAS No. 6969-82-0

Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)hydrazinecarboxylate

Katalognummer: B14731313
CAS-Nummer: 6969-82-0
Molekulargewicht: 231.64 g/mol
InChI-Schlüssel: RBGNFVJMPDTYIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)hydrazinecarboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)hydrazinecarboxylate typically involves the reaction of 2-amino-4,6-dichloropyrimidine with ethyl hydrazinecarboxylate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The reaction is monitored closely to maintain the desired yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)hydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while condensation reactions can produce more complex heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)hydrazinecarboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)hydrazinecarboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)hydrazinecarboxylate.

    Ethyl 2-(5-amino-4-chloropyrimidin-6-yl)hydrazinecarboxylate: A structural isomer with similar properties.

    Ethyl 2-(5-amino-6-bromopyrimidin-4-yl)hydrazinecarboxylate: A bromine-substituted analogue with potentially different reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its chlorine atom at the 6-position and amino group at the 5-position make it a versatile intermediate for further chemical modifications .

Eigenschaften

CAS-Nummer

6969-82-0

Molekularformel

C7H10ClN5O2

Molekulargewicht

231.64 g/mol

IUPAC-Name

ethyl N-[(5-amino-6-chloropyrimidin-4-yl)amino]carbamate

InChI

InChI=1S/C7H10ClN5O2/c1-2-15-7(14)13-12-6-4(9)5(8)10-3-11-6/h3H,2,9H2,1H3,(H,13,14)(H,10,11,12)

InChI-Schlüssel

RBGNFVJMPDTYIS-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NNC1=C(C(=NC=N1)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.